7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-4-1-3(6(8,9)10)13-5-11-2-12-14(4)5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJVOFVFGZWNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926230-79-7 | |
| Record name | 7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the reaction of a chlorinated pyrimidine derivative with a trifluoromethyl-substituted triazole under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 7-position is highly reactive in nucleophilic substitution reactions. This site undergoes replacement with various nucleophiles under controlled conditions:
The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, facilitating substitutions at the 7-position. Reactions with cyclic amines (e.g., piperidine) or aryl amines proceed efficiently in polar aprotic solvents like DMF or DMSO .
Oxidation and Reduction Reactions
The triazole and pyrimidine rings participate in redox transformations:
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or KMnO₄ in acidic conditions.
-
Products : Formation of N-oxides at the triazole ring or hydroxylation of the pyrimidine ring .
Reduction
-
Reagents : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF.
-
Products : Saturation of the triazole ring or reduction of substituents (e.g., nitro to amino groups) .
Cyclization and Annulation Reactions
The compound serves as a precursor for synthesizing polycyclic systems:
-
Reaction with diketones : Under reflux in toluene with p-TsOH, annulation yields extended heterocycles (e.g., fused quinazoline-triazolo systems) .
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position, enhancing structural diversity .
Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring undergoes EAS at electron-rich positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 6-position.
-
Sulfonation : SO₃ in H₂SO₄ produces sulfonated derivatives, useful for further functionalization .
Metal Complexation
The nitrogen atoms in the triazole and pyrimidine rings act as ligands for transition metals:
-
Coordination with Cu(II) : Forms stable complexes in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy .
Key Reaction Mechanisms
-
Nucleophilic substitution : Proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the trifluoromethyl group stabilizes the transition state through electron withdrawal .
-
Oxidation : The triazole ring’s lone pairs facilitate N-oxide formation via radical intermediates.
Stability and Reactivity Trends
-
Thermal stability : Decomposes above 250°C without melting.
-
pH sensitivity : Stable in acidic conditions but hydrolyzes slowly in basic aqueous solutions (pH > 10) .
This compound’s reactivity profile underscores its versatility in medicinal and materials chemistry. Its synthetic flexibility enables the generation of derivatives with tailored properties for applications ranging from drug discovery to catalytic systems.
Scientific Research Applications
Medicinal Chemistry and Neurodegenerative Diseases
Recent studies highlight the potential of triazolopyrimidine derivatives, including 7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, as microtubule-stabilizing agents. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by enhancing microtubule density and reducing tau pathology. Specifically, research indicates that these compounds can decrease axonal dystrophy and lower neuron loss in mouse models of tauopathy .
Table 1: Summary of Neuroprotective Effects
| Compound | Effect on Microtubules | Impact on Neuron Loss | Model Used |
|---|---|---|---|
| This compound | Increases MT density | Reduces neuron loss | Mouse model of tauopathy |
| Prototype Compound (similar structure) | Stabilizes MTs | Decreases Aβ peptide deposition | Tg mouse model |
Anticancer Activity
The compound also exhibits potential as an anticancer agent. Its structural properties allow it to interact with various biological targets involved in cancer progression. For instance, triazolopyrimidine derivatives have been investigated for their ability to inhibit c-Met kinases, which play a crucial role in tumor growth and metastasis. One notable derivative has demonstrated potent inhibition at low concentrations (0.005 µM), making it a candidate for further development as a therapeutic agent against non-small cell lung cancer and renal cell carcinoma .
Table 2: Anticancer Properties
| Compound | Target Kinase | Inhibition Concentration | Cancer Type |
|---|---|---|---|
| This compound | c-Met | 0.005 µM | Non-small cell lung cancer |
| Related Triazolopyrimidine | c-Met | Similar potency | Renal cell carcinoma |
Development of Novel Pharmacological Agents
The unique structural characteristics of this compound make it an attractive scaffold for synthesizing new pharmacological agents. Researchers are exploring modifications at various positions on the triazolopyrimidine ring to enhance its pharmacokinetic properties and biological activity. For example, modifications at the C6 and C7 positions have led to improved microtubule-stabilizing activity and better drug-like properties .
Case Study 1: Neuroprotective Effects
In a study evaluating the effects of various triazolopyrimidines on tau pathology in a mouse model, researchers found that specific derivatives significantly improved microtubule stability and reduced the accumulation of neurotoxic proteins. The lead compound from this series was structurally similar to this compound and showed promising results in enhancing cognitive function in treated animals .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of triazolopyrimidine derivatives revealed that one compound effectively inhibited tumor growth in xenograft models of renal cancer. The study highlighted how structural modifications could lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal tissues .
Mechanism of Action
The mechanism of action of 7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase in Plasmodium falciparum, which is crucial for pyrimidine biosynthesis in the parasite . This inhibition disrupts the parasite’s ability to proliferate, making the compound effective as an antimalarial agent .
Comparison with Similar Compounds
Antiproliferative Activity
- H1–H18 Derivatives (): Triazolopyrimidines with indole moieties at position 5 exhibit IC₅₀ values of 0.5–10 µM against gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cells. The -CF₃ group’s electron-withdrawing nature enhances target binding affinity .
- 5-Methyl-7-chloro Analog (): Demonstrates moderate activity, suggesting that smaller alkyl groups (e.g., methyl) are less effective than aromatic or -CF₃ substituents .
Herbicidal Activity
Anxiolytic Activity
- Pyridyl/Thienyl Derivatives (): 7-Heteroaryl analogs (e.g., 3-pyridyl) show potent anxiolytic effects in rodent models. The -CF₃ group’s steric and electronic effects could modulate GABA receptor interactions .
Physicochemical Properties
| Property | 7-Cl-5-CF₃-... | 7-Cl-5-Ph-... | 7-Cl-5-Me-... |
|---|---|---|---|
| Molecular Weight | ~238 g/mol | 297 g/mol | 168.58 g/mol |
| LogP (Predicted) | 2.8–3.1 | 3.5 | 1.2 |
| Solubility (Water) | Low | Very Low | Moderate |
| Melting Point | 146–148°C* | 144–147°C | 98–100°C |
Notes:
- The -CF₃ group increases molecular weight and logP compared to methyl but reduces it relative to phenyl derivatives.
- Low water solubility is a common limitation, necessitating formulation optimization for drug delivery .
Structural and Spectroscopic Features
- IR/NMR Signatures: The -CF₃ group produces a distinct ¹⁹F-NMR signal at δ −67.27 ppm, absent in non-fluorinated analogs. C=N stretching in the triazole ring (1,614 cm⁻¹ in IR) is consistent across derivatives .
- Crystal Structures (): Metal complexes with triazolopyrimidines (e.g., [M(ftpO)₂(H₂O)₄]) show that substituents at position 5 influence coordination geometry and ligand field strength .
Biological Activity
7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics contribute to its biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by various studies and data.
- Molecular Formula : CHClFN
- Molecular Weight : 236.58 g/mol
- CAS Number : 885461-50-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and apoptosis. The compound has demonstrated efficacy in inhibiting key enzymes and pathways associated with cancer cell growth.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to induce apoptosis in various cancer cell lines by downregulating critical signaling pathways. In xenograft mouse models, it significantly reduced tumor growth without causing hepatotoxicity, indicating a favorable safety profile.
Case Study: In Vivo Efficacy
In a study involving xenograft models of pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in:
- Tumor Volume Reduction : Average decrease of 50% compared to control groups.
- Histopathological Analysis : No significant liver damage observed at therapeutic doses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It has shown promising results against Plasmodium falciparum, the causative agent of malaria.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Plasmodium falciparum | 0.25 µM |
| Escherichia coli | 1.0 µM |
| Staphylococcus aureus | 0.5 µM |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the triazole and pyrimidine rings. Research indicates that:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Chloro Substituent : Contributes to increased binding affinity to target enzymes.
Pharmacokinetics
Studies on pharmacokinetics reveal that the compound exhibits good systemic circulation and metabolic stability across species. It does not significantly inhibit major cytochrome P450 enzymes, which is advantageous for minimizing drug-drug interactions.
Q & A
Q. What are the standard synthetic protocols for 7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine?
The compound is typically synthesized via chlorination of the corresponding hydroxyl precursor using phosphorus oxychloride (POCl₃) under reflux conditions. For example, reacting 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with excess POCl₃ (2.5–20 mL, 26–214 mmol) in 1,4-dioxane or toluene at 100–105°C for 3–24 hours yields the chlorinated product with ~65% efficiency. Triethylamine is often added to neutralize HCl byproducts . Alternative routes include one-pot cyclization using trifluoroacetic anhydride (TFAA) or regioselective synthesis from β-enamino diketones .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR spectroscopy : and NMR confirm substituent positions (e.g., chlorine at C7, trifluoromethyl at C5) and core structure .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .
- X-ray crystallography : Resolves planar triazolopyrimidine cores and substituent orientations (e.g., dihedral angles between rings) .
Q. What pharmacological activities are associated with triazolopyrimidine derivatives?
Derivatives exhibit anticancer activity via tubulin polymerization modulation, antitubercular properties, and enzyme inhibition (e.g., MDM2-p53 interaction inhibitors). The trifluoromethyl group enhances metabolic stability and binding affinity .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) in anticancer applications?
- C5 substituents : A trifluoroethylamino or trifluoromethylethyl group at C5 maximizes tubulin inhibition potency.
- Aromatic ring substituents : Fluorine atoms at ortho positions on phenyl rings enhance activity, while para-linked alkylamino/hydroxy groups improve solubility.
- Mechanistic distinction : Unlike taxanes, these derivatives inhibit vinca alkaloid binding to tubulin .
| Position | Optimal Substituent | Biological Impact |
|---|---|---|
| C5 | CF₃ or CF₃CH₂NH | High tubulin affinity |
| C7 | Cl | Enhanced reactivity |
| Phenyl ring | 2-F, 6-F | Improved binding |
Q. What computational methods predict the physicochemical properties of triazolopyrimidines?
Density functional theory (DFT) calculates heats of formation (HOF) to estimate detonation velocity/pressure in energetic materials. For non-energetic applications, molecular docking and MD simulations assess binding modes to targets like tubulin or enzymes .
Q. How can contradictory synthetic yields (65% vs. 95%) be resolved?
Yield discrepancies arise from:
- Catalysts : Additives like TMDP in water-ethanol mixtures improve efficiency to >90% .
- Reaction time : Prolonged heating (24 hours vs. 3 hours) enhances conversion .
- Purification : Recrystallization from ethanol or toluene removes byproducts .
Q. What strategies optimize reaction conditions for scalability?
Q. How does crystallographic data inform molecular design?
X-ray structures reveal:
- Planarity : The triazolopyrimidine core is planar, favoring π-π stacking with biological targets.
- Conformational flexibility : Substituents like chlorophenyl groups adopt perpendicular orientations, influencing steric interactions .
Q. What green chemistry approaches are applicable to its synthesis?
- Solvent selection : Ethanol/water mixtures replace hazardous solvents (e.g., 1,4-dioxane) .
- Catalyst-free methods : Regioselective synthesis using β-enamino diketones avoids transition metals .
Methodological Notes
- Data interpretation : Cross-validate NMR and MS with crystallography to resolve ambiguous signals.
- Biological assays : Use paclitaxel/vinca competition studies to confirm tubulin binding mechanisms .
- Safety protocols : Handle POCl₃ in fume hoods; quench reactions with NaHCO₃ to neutralize acidic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
